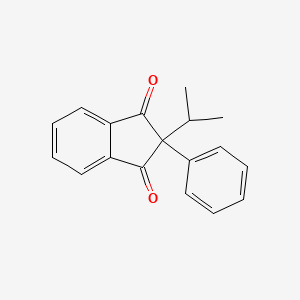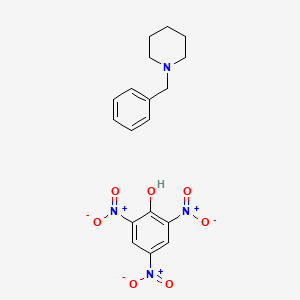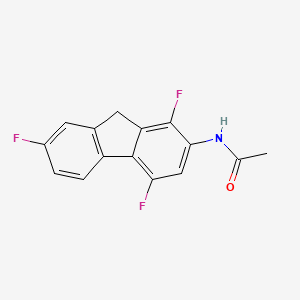
n-(1,4,7-Trifluoro-9h-fluoren-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,4,7-Trifluoro-9H-fluoren-2-yl)acetamide: is a chemical compound with the molecular formula C15H10F3NO and a molecular weight of 277.2412 g/mol It is characterized by the presence of a trifluoromethyl group attached to a fluorenyl ring, which is further connected to an acetamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4,7-Trifluoro-9H-fluoren-2-yl)acetamide typically involves the reaction of 2-amino-9H-fluorene with trifluoroacetic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Starting Materials:
- 2-amino-9H-fluorene
- Trifluoroacetic anhydride
-
Reaction Conditions:
- The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
- The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the product.
- The reaction time can vary depending on the specific conditions, but it generally takes several hours to complete.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification steps to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions: N-(1,4,7-Trifluoro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
-
Substitution Reactions:
- The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
- Common reagents: Nucleophiles such as amines, thiols, and alcohols.
-
Oxidation Reactions:
- The fluorenyl ring can be oxidized to form fluorenone derivatives.
- Common reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction Reactions:
- The acetamide group can be reduced to form the corresponding amine.
- Common reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted fluorenes, while oxidation reactions can produce fluorenone derivatives.
科学研究应用
N-(1,4,7-Trifluoro-9H-fluoren-2-yl)acetamide has several scientific research applications, including:
-
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique properties.
-
Biology:
- Investigated for its potential biological activity, including its interactions with enzymes and receptors.
- Studied for its potential use as a fluorescent probe in biological imaging.
-
Medicine:
- Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings with enhanced properties.
作用机制
The mechanism of action of N-(1,4,7-Trifluoro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the following mechanisms:
-
Molecular Targets:
- The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
- Potential targets include kinases, phosphatases, and other signaling molecules.
-
Pathways Involved:
- The compound may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
- It may also affect the production of reactive oxygen species and other cellular metabolites.
相似化合物的比较
- N-(6-Fluoro-7-nitro-9H-fluoren-2-yl)acetamide
- 2-Trifluoroacetylaminofluorene
- 2-Trifluoracetamino-fluoren
Comparison:
- The presence of the trifluoromethyl group in N-(1,4,7-Trifluoro-9H-fluoren-2-yl)acetamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
- The specific substitution pattern on the fluorenyl ring can influence the compound’s reactivity and interactions with biological targets.
- Compared to other similar compounds, this compound may exhibit distinct biological activity and potential therapeutic applications.
属性
CAS 编号 |
17698-85-0 |
|---|---|
分子式 |
C15H10F3NO |
分子量 |
277.24 g/mol |
IUPAC 名称 |
N-(1,4,7-trifluoro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H10F3NO/c1-7(20)19-13-6-12(17)14-10-3-2-9(16)4-8(10)5-11(14)15(13)18/h2-4,6H,5H2,1H3,(H,19,20) |
InChI 键 |
MHJUQZJIKPVTPD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C2C(=C1F)CC3=C2C=CC(=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


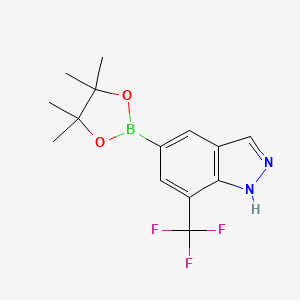
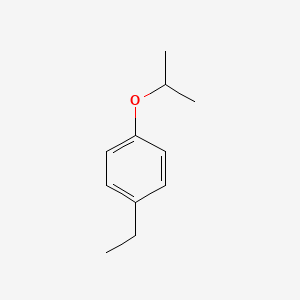
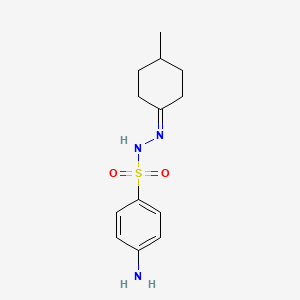
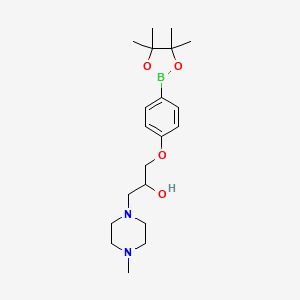
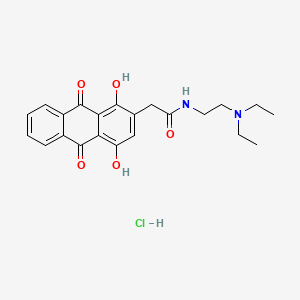
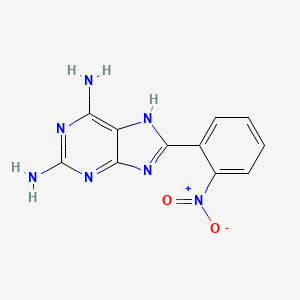
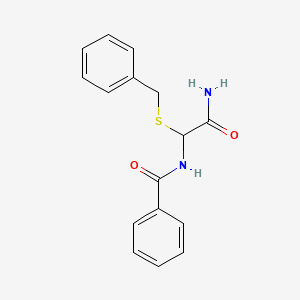
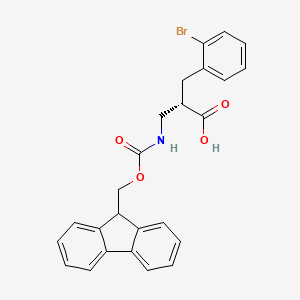
![[7-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol](/img/structure/B13995657.png)
![n,n'-Bis[(e)-1,2,3,4-tetrahydrophenanthren-9-ylmethylidene]ethane-1,2-diamine](/img/structure/B13995665.png)

